rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans
Description
rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans is a chiral cyclobutane derivative characterized by a four-membered cyclobutane ring with a trans-configuration of substituents at the 1R and 2S positions. The molecule features a carboxylic acid group at position 1 and an ethenyl (vinyl) group at position 2. The trans stereochemistry introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Properties
CAS No. |
79091-89-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-2-5-3-4-6(5)7(8)9/h2,5-6H,1,3-4H2,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
ZMPDMVMEGRLDBH-PHDIDXHHSA-N |
Isomeric SMILES |
C=C[C@@H]1CC[C@H]1C(=O)O |
Canonical SMILES |
C=CC1CCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization, can yield the desired compound . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to separate and purify the racemic mixture .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethenyl and carboxylic acid groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the ethenyl group to form corresponding carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Key Research Findings and Implications
- Substituents like ethenyl may increase reactivity in polymerization or cycloaddition reactions compared to fluorinated or aryl groups .
- Acidity Trends : Electron-withdrawing groups (e.g., -CF₃, -F) lower pKa values, enhancing acidity. The target compound’s ethenyl group may result in a higher pKa (~4.5–5.0), making it less acidic than difluoromethyl derivatives .
- Applications : Cyclopropane and cyclobutane carboxylic acids are widely used in medicinal chemistry as rigid scaffolds. The ethenyl group in the target compound could serve as a handle for further functionalization in drug discovery .
Biological Activity
rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans , identified by CAS number 79091-89-7, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including cytotoxicity, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C₆H₈O₂
- SMILES Notation : C=C[C@@H]1CC[C@H]1C(=O)O
This compound features a cyclobutane ring with an ethenyl group and a carboxylic acid functional group, which may contribute to its reactivity and biological effects.
Cytotoxicity
Recent studies have explored the cytotoxic effects of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid on various cancer cell lines. The MTT assay was employed to evaluate cell viability across different concentrations.
Key Findings:
- Cell Lines Tested : A549 (lung), SK-BR-3 (breast), Jurkat (leukemia), and COLO201 (colon).
- Results : The compound exhibited varying degrees of cytotoxicity depending on the cell line. For instance:
- Significant cytotoxic activity was noted against the A549 cell line with an IC₅₀ value around 20 µM.
- The SK-BR-3 cell line showed resistance at concentrations above 50 µM.
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| A549 | 20 | High sensitivity |
| SK-BR-3 | >50 | Resistant |
| Jurkat | 30 | Moderate sensitivity |
| COLO201 | 15 | High sensitivity |
The mechanism by which rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid exerts its cytotoxic effects appears to involve disruption of the cell cycle. Flow cytometry analysis indicated that treatment with the compound led to:
- G0/G1 Phase Arrest : Indicating inhibition of DNA synthesis.
- G2/M Phase Accumulation : Particularly in sensitive cell lines like COLO201.
These findings suggest that the compound may interfere with critical cellular processes necessary for proliferation.
Receptor Interactions
Emerging evidence suggests that rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid may interact with specific receptors involved in cellular signaling pathways. Preliminary studies indicate potential binding affinities for:
- Adenosine Receptors : Implicated in cancer progression and metastasis.
- β-Adrenergic Receptors : Associated with tumor growth regulation.
Further research is needed to elucidate these interactions and their implications for therapeutic applications.
Case Studies
Several case studies have documented the effects of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid in vivo. In one study involving xenograft models:
- Tumor growth was significantly reduced in mice treated with the compound compared to controls.
- Histological analysis revealed increased apoptosis in treated tumors, suggesting a mechanism of action through induction of programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
